DHOD Inhibitor, 1

Description

Significance of de novo Pyrimidine (B1678525) Biosynthesis in Cellular Metabolism and Proliferation

De novo pyrimidine biosynthesis is a fundamental metabolic pathway essential for the synthesis of nucleotides, the building blocks of DNA and RNA. creative-proteomics.com This process is critical for genetic replication, transcription, and cell division, making it indispensable for cellular proliferation and the maintenance of genomic integrity. creative-proteomics.comresearchgate.net The pathway begins with simple precursor molecules like bicarbonate, aspartate, and glutamine and, through a series of enzymatic steps, produces pyrimidine nucleotides. creative-proteomics.com

While most resting or fully differentiated cells can meet their pyrimidine needs through an alternative "salvage pathway" that recycles existing pyrimidines, rapidly proliferating cells, such as cancer cells, have a significantly increased demand for nucleotides. frontiersin.orgnih.gov This heightened demand makes them heavily reliant on the de novo synthesis pathway to fuel their growth and division. frontiersin.orgnih.gov Consequently, the enzymes involved in this pathway, particularly the rate-limiting ones, have become attractive targets for therapeutic intervention in diseases characterized by rapid cell proliferation. researchgate.net Beyond its role in nucleic acid synthesis, pyrimidine metabolism is also implicated in other cellular processes, including the synthesis of phospholipids (B1166683) and glycoproteins. nih.gov

Role of DHODH as the Rate-Limiting Enzyme in Pyrimidine Synthesis

Located on the outer surface of the inner mitochondrial membrane, DHODH uniquely links pyrimidine synthesis to the mitochondrial electron transport chain. frontiersin.orgresearchgate.netwikipedia.org This connection means that inhibiting DHODH not only disrupts pyrimidine production but can also affect cellular respiration and energy metabolism. frontiersin.orgresearchgate.net The pivotal role of DHODH in sustaining the high nucleotide demand of rapidly dividing cells underscores its importance as a therapeutic target. nih.govpmlive.com

Rationale for DHODH as a Therapeutic Target in Proliferative Disorders and Infectious Diseases

The heavy reliance of rapidly proliferating cells on the de novo pyrimidine synthesis pathway makes DHODH an attractive target for treating various diseases.

Proliferative Disorders:

Cancer: Cancer cells, with their high rate of division, are particularly vulnerable to the inhibition of pyrimidine synthesis. nih.gov Depriving them of the necessary building blocks for DNA and RNA synthesis can halt their growth and proliferation. frontiersin.orgnih.gov DHODH inhibitors have shown promise in various cancers, including acute myeloid leukemia (AML), melanoma, glioma, and small cell lung cancer. frontiersin.orgresearchgate.net In AML, for instance, DHODH inhibition has been shown to promote the differentiation of leukemia cells, a key therapeutic goal. frontiersin.orgnih.gov

Autoimmune Diseases: In autoimmune diseases like rheumatoid arthritis and multiple sclerosis, hyperactivated immune cells drive the disease process. nih.govpmlive.com These cells also have a high demand for pyrimidines to support their proliferation and production of inflammatory molecules. pmlive.comastct.org By inhibiting DHODH, the proliferation of these overactive immune cells can be suppressed, leading to a reduction in inflammation. pmlive.comnih.gov

Infectious Diseases:

Viral Infections: Viruses rely on the host cell's machinery to replicate their genetic material. mdpi.com Many viruses, particularly RNA viruses, require a substantial supply of pyrimidine nucleotides for this process. researchgate.net By inhibiting the host cell's DHODH, the pool of available pyrimidines is depleted, thereby hindering viral replication. mdpi.comacs.org This approach offers a broad-spectrum antiviral strategy that is less likely to lead to viral resistance compared to drugs targeting viral enzymes directly. acs.org DHODH inhibitors have shown activity against a range of viruses, including SARS-CoV-2. researchgate.netmdpi.com

Parasitic Infections: Some parasitic protozoa, such as the malaria-causing Plasmodium falciparum, also depend on de novo pyrimidine synthesis for their survival and replication. nih.gov This has made Plasmodium DHODH a key target for the development of new anti-malarial drugs. nih.gov

The therapeutic strategy of targeting DHODH is based on the principle of "metabolic starvation." nih.gov Normal, healthy cells can typically withstand a temporary shortage of pyrimidines by utilizing the salvage pathway, while rapidly dividing pathogenic cells are more severely affected due to their high metabolic demand. nih.gov

Overview of DHODH Enzyme Classes and Structural Considerations

DHODH enzymes are broadly categorized into two main classes based on their cellular localization, structure, and the electron acceptors they use. ebi.ac.ukwikipedia.org

| Class | Subclass | Cellular Localization | Structure | Electron Acceptor | Catalytic Residue |

| Class 1 | 1A | Cytosolic (primarily Gram-positive bacteria, some yeasts) | Homodimer | Fumarate (B1241708) | Cysteine |

| 1B | Cytosolic (primarily Gram-positive bacteria) | Heterotetramer (contains an iron-sulfur cluster and FAD) | NAD+ | Cysteine | |

| Class 2 | Membrane-associated (eukaryotic mitochondria, Gram-negative bacteria) | Monomer with an N-terminal helical domain | Respiratory quinones | Serine |

Class 1 DHODHs are found in the cytoplasm. ebi.ac.uknih.gov

Class 1A enzymes are homodimers that use fumarate as their electron acceptor. ebi.ac.ukplos.org

Class 1B enzymes are more complex heterotetramers containing additional subunits with an iron-sulfur cluster and flavin adenine (B156593) dinucleotide (FAD), and they utilize NAD+ as the electron acceptor. ebi.ac.ukwikipedia.org

Class 2 DHODHs , which include human DHODH, are monomeric proteins associated with a membrane. ebi.ac.ukacs.org In eukaryotes, they are located on the inner mitochondrial membrane. wikipedia.orgnih.gov These enzymes possess an N-terminal alpha-helical domain that anchors them to the membrane and use respiratory quinones as their physiological electron acceptor. ebi.ac.uknih.gov The catalytic mechanism also differs between the classes, with Class 1 enzymes using a cysteine residue for catalysis and Class 2 enzymes using a serine. wikipedia.org

The core structure of all DHODH enzymes features a conserved β/α-barrel domain that binds the flavin mononucleotide (FMN) cofactor, which is essential for the oxidation of dihydroorotate (B8406146). nih.gov The structural differences between the classes, particularly in the inhibitor binding sites, allow for the design of selective inhibitors that can target DHODH from a specific organism (e.g., fungal or parasitic DHODH) without affecting the human enzyme, and vice versa. plos.org

Structure

3D Structure

Properties

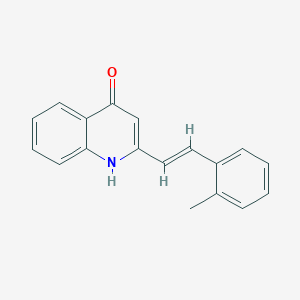

IUPAC Name |

2-[(E)-2-(2-methylphenyl)ethenyl]-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-13-6-2-3-7-14(13)10-11-15-12-18(20)16-8-4-5-9-17(16)19-15/h2-12H,1H3,(H,19,20)/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTJRCJUMGYLIV-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC2=CC(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C2=CC(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action of Dhod Inhibitor, 1

Direct Inhibition of DHODH Enzymatic Activity by DHODH Inhibitor, 1

DHODH Inhibitor, 1 directly binds to and inhibits the enzymatic activity of dihydroorotate (B8406146) dehydrogenase (DHODH). newdrugapprovals.orgacs.orgacs.orgnih.gov This enzyme catalyzes the fourth step in the de novo pyrimidine (B1678525) biosynthetic pathway: the oxidation of dihydroorotate to orotate (B1227488). acs.orgnih.govresearchgate.net DHODH Inhibitor, 1 is a potent and selective inhibitor of Plasmodium falciparum DHODH (PfDHODH). newdrugapprovals.orgacs.orgnih.govresearchgate.net The compound was identified through a target-based high-throughput screen and has been shown to have nanomolar affinity for PfDHODH. newdrugapprovals.orgnih.gov

The selectivity of DHODH Inhibitor, 1 for the parasite's enzyme over the human ortholog is a key characteristic. newdrugapprovals.orgacs.orgosti.gov While it shows minimal activity against human DHODH, it does exhibit some inhibitory action against rodent DHODH, which has been a consideration in preclinical studies. acs.org Structural studies have revealed that triazolopyrimidine inhibitors bind to a site that overlaps with the binding site of other known DHODH inhibitors. acs.org The interaction involves hydrogen bonds with conserved amino acid residues within the enzyme's active site. acs.org

| Property | Value | Source |

| Target Enzyme | Dihydroorotate Dehydrogenase (DHODH) | newdrugapprovals.orgacs.orgacs.orgnih.gov |

| Binding Affinity (PfDHODH) | Nanomolar range | nih.gov |

| Selectivity | High for P. falciparum DHODH over human DHODH | newdrugapprovals.orgacs.orgosti.gov |

Impact on Intracellular Pyrimidine Nucleotide Pool Depletion

By inhibiting DHODH, DHODH Inhibitor, 1 effectively blocks the synthesis of orotate, a crucial precursor for all pyrimidine nucleotides. researchgate.netresearchgate.net This leads to a depletion of the intracellular pool of pyrimidines, including uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP). researchgate.net In organisms like the malaria parasite Plasmodium falciparum, which lack a pyrimidine salvage pathway, this depletion is particularly detrimental as they rely solely on the de novo synthesis pathway. newdrugapprovals.orgresearchgate.net The reduction in available pyrimidines directly impacts essential cellular functions that depend on these nucleotides.

Consequences for Nucleic Acid Synthesis (DNA and RNA)

The depletion of pyrimidine nucleotide pools has significant consequences for the synthesis of nucleic acids. newdrugapprovals.orgresearchgate.net Pyrimidines are fundamental components of both DNA and RNA. researchgate.net A reduced supply of these building blocks hinders the ability of the cell to replicate its genome and transcribe genes. researchgate.netresearchgate.net In cancer cells and parasites, where rapid proliferation demands a high rate of nucleic acid synthesis, the inhibition of this process is a critical aspect of the inhibitor's antiproliferative effect. researchgate.net The disruption of DNA and RNA synthesis ultimately leads to the cessation of growth and metabolism. researchgate.net

Effect on Cell Cycle Progression and Arrest

The inhibition of pyrimidine biosynthesis and the subsequent impact on DNA synthesis can lead to cell cycle arrest. researchgate.net Specifically, a deficiency in pyrimidines often results in an S-phase arrest. researchgate.netnih.gov The S-phase is the period of the cell cycle during which DNA is replicated. Insufficient levels of dNTPs, the building blocks of DNA, trigger intra-S phase checkpoints, halting the cell cycle to prevent the replication of damaged or incomplete DNA. nih.gov Studies with other DHODH inhibitors have shown that this cell cycle arrest can be rescued by the supplementation of orotate or uridine, confirming the role of pyrimidine depletion in this effect. nih.govucla.edu

Induction of Programmed Cell Death Pathways

The cellular stress induced by the inhibition of DHODH and the subsequent disruption of essential processes can lead to programmed cell death, or apoptosis. acs.org In some contexts, DHODH inhibitors have been shown to activate caspases, which are key proteases involved in the execution of apoptosis. acs.org The accumulation of DNA damage due to stalled replication forks during S-phase arrest can also be a potent trigger for apoptosis. medchemexpress.comclinisciences.com Furthermore, in some cell types, the inhibition of DHODH has been linked to the induction of a non-apoptotic form of cell death. clinisciences.com

Discovery and Medicinal Chemistry of Dhod Inhibitor, 1

Compound Design Strategies for DHODH Inhibition

The design of novel DHODH inhibitors often involves a multi-pronged approach, integrating both ligand-based and structure-based strategies to identify and optimize compounds that can effectively bind to the enzyme's active site. researchgate.netingentaconnect.com

Scaffold Exploration and Optimization

The journey to identify potent DHODH inhibitors frequently begins with the exploration of various chemical scaffolds. High-throughput screening (HTS) of chemical libraries is a common starting point to identify initial hits. researchgate.netingentaconnect.com For instance, a fragment-based screen using surface plasmon resonance (SPR) led to the identification of a weak binding fragment which, through a scaffold hopping approach, was optimized into a potent inhibitor. nih.gov

In the development of acrylamide-based DHODH inhibitors, 2-acrylamidobenzoic acid analog 11 was identified as a lead compound. nih.govnews-medical.neteurekalert.org Optimization of this scaffold involved replacing the phenyl group with naphthyl moieties, which significantly improved the inhibitory activity into the double-digit nanomolar range. nih.govnews-medical.neteurekalert.org Further modifications, such as the introduction of small hydrophobic groups (e.g., Me, Cl, or Br) at the 2-position of the acrylamide (B121943) and a fluoro atom at the 5-position of the benzoic acid, further enhanced the potency. nih.govnews-medical.neteurekalert.org

Similarly, in the development of pyrimidone derivatives as inhibitors of Plasmodium falciparum DHODH (PfDHODH), a lead compound was optimized by modifying the hydrophobic aromatic ring and the hydrophilic dihydrofuranone ring, and by cyclization to create a new, more stable scaffold. mdpi.com The exploration of different hydrophobic groups revealed that a 2-naphthyl moiety was more active against PfDHODH than phenyl or 5-aminoindan (B44798) groups. mdpi.com

The table below summarizes the inhibitory activities of some optimized acrylamide derivatives.

| Compound | Ar Group | R Group | IC50 (µM) |

| 11 | Phenyl | H | 0.814 |

| 24 | 1-Naphthyl | H | 0.075 |

| 42 | 1-Naphthyl | 5-F | 0.041 |

| 54 | 1-Bromo-2-naphthyl | 5-F | 0.032 |

| Data sourced from a study on acrylamide-based DHODH inhibitors. nih.gov |

Ligand-Based and Structure-Based Design Approaches

Both ligand-based and structure-based design strategies are instrumental in the development of DHODH inhibitors. Ligand-based approaches utilize the knowledge of known active compounds to design new ones. researchgate.net For example, quantitative structure-activity relationship (QSAR) models have been developed to predict the activity of new inhibitor designs. nih.govscielo.br A robust QSAR model was used to identify key molecular fragments that correlate with DHODH inhibition, guiding the design of novel compounds with improved activity. scielo.brplos.org

Structure-based design, on the other hand, relies on the three-dimensional structure of the target protein. researchgate.net Co-crystal structures of DHODH in complex with inhibitors reveal a common binding region, often where the cofactor ubiquinone is believed to bind. researchgate.netnih.gov This structural information allows for the rational design of molecules that can fit into the binding pocket and interact with key residues. For instance, the design of a novel series of DHODH inhibitors was initiated by a docking procedure, and the activity of the initial lead was improved using a QSAR method to yield low nanomolar inhibitors. nih.gov In another study, a structure-based computational approach was used to discover highly potent and selective pyrazole-based Plasmodium DHODH inhibitors through a scaffold hop from a pyrrole-based series. acs.org

Synthetic Methodologies for DHODH Inhibitor, 1 and its Analogues

The synthesis of novel DHODH inhibitors often involves multi-step reaction sequences. For a series of acrylamide-based inhibitors, the synthesis routes for preparing ether precursors were outlined, followed by the synthesis of the final acrylamide derivatives. nih.gov For pyrimidone derivatives, amides were synthesized in the presence of HOBt, EDCI, and DIPEA. mdpi.com Another synthetic route involved replacing alkylamines with hydrazine (B178648) hydrate (B1144303) and using N,N'-carbonyldiimidazole (CDI). mdpi.com

In the creation of hydroxypyrazole derivatives, the synthesis started from diethyl malonate and triethyl orthoacetate in a six-step process. acs.org This involved the reaction of methylhydrazine with 2-(1-ethoxyethylidene)malonate to form a hydroxypyrazole ester intermediate. acs.org The hydroxy group was then protected, followed by hydrolysis, acidification, and reaction with dichlorosulfoxide to obtain the corresponding acyl chloride. acs.org

The synthesis of 4-thiazolidinone (B1220212) derivatives involved the initial preparation of aryl isothiocyanates from dithiocarbamate (B8719985) salts. nih.gov These examples highlight the diverse synthetic strategies employed to access novel DHODH inhibitor scaffolds.

Structure-Activity Relationship (SAR) Studies of DHODH Inhibitor, 1 Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of DHODH inhibitors. researchgate.net For the acrylamide-based inhibitors, SAR studies revealed several key insights. nih.gov The structure of the lead compound 11 was divided into a phenyl part (A), a benzoic acid part (B), and a 2-methyl-acrylamide linker. nih.gov

Modification of the Phenyl Group (Part A): Replacing the phenyl group with a naphthyl moiety significantly increased inhibitory potency. nih.goveurekalert.org Further substitution on the naphthyl ring, particularly with small hydrophobic groups like halogens (F, Cl, Br), led to even more potent compounds. nih.gov

Modification of the Benzoic Acid (Part B): The introduction of a small hydrophobic group, such as a fluoro atom, at the 5-position of the benzoic acid group enhanced potency. nih.goveurekalert.org Moving the fluoro group to the 4-position, however, resulted in a dramatic decrease in activity. nih.gov

Modification of the Linker: A rigid and flat acrylamide linker was found to be more favorable than a flexible one, likely because highly active DHODH inhibitors are often planar to fit into the binding pocket. nih.gov

In the case of pyrimidone derivatives targeting PfDHODH, SAR studies identified three essential structural features for high potency: a bicyclic system like a "naphthyl-like" substituent as the hydrophobic group, two carbonyl groups in the dihydrofuranone ring oriented to form hydrogen bonds with Arg265, and a hydrogen bond donor (like an amino group) to interact with His185. mdpi.com

For a series of 4-thiazolidinone derivatives, SAR studies indicated that a cyano substitution for one group (R1), an ester structure for another (R2), and hydrophobic substitutions at the para- or meta-positions of a phenyl group were favorable for improving inhibitory activity. nih.gov

The following table presents SAR data for a series of acrylamide derivatives, highlighting the impact of substitutions on inhibitory activity.

| Compound | Aromatic Group (Part A) | Substitution on Benzoic Acid (Part B) | IC50 (µM) |

| 11 | Phenyl | None | 0.814 |

| 12 | 2-Naphthyl | None | 0.125 |

| 24 | 1-Naphthyl | None | 0.075 |

| 42 | 1-Naphthyl | 5-Fluoro | 0.041 |

| 43 | 1-Naphthyl | 4-Fluoro | 1.34 |

| 54 | 1-Bromo-2-naphthyl | 5-Fluoro | 0.032 |

| This table demonstrates the optimization of the lead compound 11 through systematic modification. nih.gov |

Molecular Modeling and Docking Simulations of DHODH Inhibitor, 1 with DHODH

Molecular modeling and docking simulations are powerful tools to understand the binding mechanisms of inhibitors and to guide further design efforts. researchgate.netresearchgate.net For the acrylamide-based inhibitors, docking studies of compound 24 showed that its naphthyl group is located at the hydrophobic entrance of the binding site. nih.gov The model suggested that introducing a small hydrophobic group at the 1-position of the naphthyl ring could occupy a hydrophobic subsite (S1), leading to more potent compounds, which was confirmed experimentally. nih.gov Similarly, the proposed binding mode for the highly potent compound 54 was similar to that of 24 . nih.gov

Docking simulations of a lead pyrimidone derivative with PfDHODH indicated that two carbonyl groups formed hydrogen bonds with the residue Arg265, and an additional hydrogen bond was formed between a nitrogen atom and His185, which is considered crucial for activity and selectivity. mdpi.com The ethyl group of the inhibitor extended into a cavity near the FMN binding site, forming favorable hydrophobic interactions with Ile263 and Ile272. mdpi.com

In another study, molecular docking of 4-thiazolidinone derivatives suggested that a hydrogen bond with Tyr38 and a water-mediated hydrogen bond with Ala55 were essential for maintaining inhibitory activity. nih.gov These computational insights provide a structural basis for the observed SAR and guide the rational design of next-generation inhibitors. nih.gov

Computational Approaches for Lead Optimization and Hit-to-Lead Studies

Computational methods are increasingly integral to the hit-to-lead and lead optimization phases of drug discovery. researchgate.net These approaches can prioritize compounds for synthesis, thereby saving time and resources. acs.org

Free energy perturbation (FEP+) is a physics-based computational method that can accurately predict protein-ligand binding affinities. acs.org In one program, FEP+ was used to guide a core hop from a pyrrole-based series to a novel and potent pyrazolopyridinone series of PfDHODH inhibitors. acs.org The predictions from FEP+ identified that C4 substitution of the pyridone ring could significantly improve potency, a prediction that was subsequently validated through synthesis and testing. acs.org

Virtual screening is another powerful computational technique. In one study, virtual screening against large chemical databases, guided by a homology model of Aspergillus fumigatus DHODH, led to the identification of 13 candidate compounds, two of which were confirmed as micromolar inhibitors in vitro. mdpi.com This demonstrates the utility of combining homology modeling with virtual screening for discovering novel inhibitor scaffolds. mdpi.com

Furthermore, computational tools are used to analyze and predict absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for developing a successful drug candidate. acs.org Metabolite identification studies, often guided by computational predictions, can identify metabolic "hot spots" on a molecule that can be modified to improve metabolic stability and pharmacokinetic profiles. acs.orgnih.gov

Species Selectivity and Differential Inhibition Profiles of DHODH Inhibitor, 1

DHODH Inhibitor, 1, also known as DSM265, demonstrates a pronounced and clinically relevant species-selective inhibition profile. acs.orgmmv.orgosti.govnewdrugapprovals.org This selectivity is a cornerstone of its development as an antimalarial agent, as it potently targets the dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme of the malaria parasite Plasmodium falciparum (PfDHODH) while exhibiting significantly less activity against the human ortholog (HsDHODH). newdrugapprovals.orgnewdrugapprovals.org

Detailed research findings indicate that DHODH Inhibitor, 1 is a highly potent inhibitor of PfDHODH. acs.org In stark contrast, it displays only minimal activity against human DHODH, establishing a selectivity window greater than 5000-fold. acs.org This high degree of selectivity is crucial, as it suggests a reduced risk of on-target toxicity in humans. acs.org The de novo pyrimidine (B1678525) biosynthesis pathway, in which DHODH is a key enzyme, is essential for the malaria parasite, which lacks the pyrimidine salvage pathways present in humans. newdrugapprovals.orgnewdrugapprovals.org

Despite its excellent selectivity against human DHODH, the inhibitor shows some cross-reactivity with DHODH from other mammalian species. acs.org Studies have revealed that DHODH Inhibitor, 1 possesses inhibitory activity against rodent (rat and mouse) and, to a lesser degree, dog DHODHs. acs.orgacs.orgnih.gov This activity against rodent enzymes has been a noted complication in preclinical animal toxicity assessments. acs.orgnih.gov The differential potency against various mammalian enzymes follows a general trend where inhibition is strongest for rodent DHODHs. acs.org

The specific inhibitory concentrations (IC₅₀) highlight this differential profile. While being a nanomolar inhibitor of the parasite enzyme, its effect on mammalian enzymes varies, with the human enzyme being the least sensitive. nih.gov

Table 1: Differential Inhibition Profile of DHODH Inhibitor, 1 Against Various Species' DHODH

| Species | Enzyme | IC₅₀ (µM) nih.gov |

|---|---|---|

| Plasmodium falciparum | PfDHODH | 0.018 |

| Human | HsDHODH | >100 |

| Mouse | MmDHODH | 0.15 |

| Rat | RnDHODH | 0.32 |

Data sourced from reference nih.gov. IC₅₀ values represent the half-maximal inhibitory concentration.

Preclinical Efficacy Studies of Dhod Inhibitor, 1

In vitro Efficacy Assessments

Cell Proliferation and Viability Assays in Various Cell Lines

DHODH Inhibitor, 1 has demonstrated potent anti-proliferative effects across a range of cancer cell lines, particularly in hematological malignancies and solid tumors. In Acute Myeloid Leukemia (AML) cell lines, the inhibitor potently curtails proliferation in the sub-nanomolar to low-nanomolar range. medkoo.comaacrjournals.orgmedchemexpress.com This efficacy extends to various AML subtypes, including those with diverse and recurrent genetic alterations. molnova.cnresearchgate.net

The inhibitor has also shown significant activity against Diffuse Large B-cell Lymphoma (DLBCL) and colorectal carcinoma (CRC) cell lines, where it inhibits proliferation at sub-nanomolar to low-nanomolar concentrations. aacrjournals.orgaacrjournals.org Studies on glioblastoma (GBM) have revealed subtype-specific sensitivity. For instance, a patient-derived GBM cell line expressing wild-type EGFR (GBM#35) was sensitive to the inhibitor, with 50% cell viability observed at 5 nM. In contrast, a cell line expressing the EGFRvIII mutant (GBM#41) showed minimal effects on cell viability, with only a 20% decrease at a much higher concentration of 500 nM. mdpi.com Furthermore, the inhibitor has demonstrated efficacy in inhibiting the growth of glioblastoma neurosphere lines. researchgate.net In B-cell acute lymphoblastic leukemia (B-ALL) cell lines, DHODH Inhibitor, 1 was effective in the nanomolar range. nih.gov

Table 1: In vitro Anti-proliferative Activity of DHODH Inhibitor, 1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| THP-1 | Acute Myeloid Leukemia | 2.6 molnova.cn |

| MOLM-13 | Acute Myeloid Leukemia | 3.16 (EC50 for CD11b upregulation) molnova.cn |

| HEL | Acute Myeloid Leukemia | 0.96 (EC50 for CD11b upregulation) molnova.cn |

| Various AML cell lines | Acute Myeloid Leukemia | 0.08 - 8.2 molnova.cn |

| L02 | Human Liver Cell Line | 1.1 medchemexpress.com |

| Raji | Burkitt's Lymphoma | Not specified, but showed antiproliferative activity medchemexpress.com |

| GBM#35 (EGFRwt) | Glioblastoma | ~5 mdpi.com |

Enzymatic Inhibition Assays (IC50 determination)

DHODH Inhibitor, 1 is a highly selective and potent inhibitor of the human DHODH enzyme. Enzymatic assays have consistently demonstrated its low-nanomolar inhibitory activity. aacrjournals.orgaacrjournals.orgmedchemexpress.comaacrjournals.org A fluorescence-based enzymatic assay determined the IC50 value of DHODH Inhibitor, 1 against human DHODH to be 0.42 nM. reactionbiology.com Another study reported an IC50 of 1.2 nM for the human full-length DHODH enzyme. molnova.cndcchemicals.com This potent enzymatic inhibition is the basis for its cellular and in vivo anti-tumor effects.

Table 2: Enzymatic Inhibition of Human DHODH by DHODH Inhibitor, 1

| Assay Type | IC50 (nM) | Reference |

|---|---|---|

| Fluorescence-based enzymatic assay | 0.42 | reactionbiology.com |

Rescue Experiments with Uridine (B1682114) Supplementation to Confirm On-Target Specificity

To confirm that the anti-proliferative effects of DHODH Inhibitor, 1 are specifically due to the inhibition of DHODH, rescue experiments using uridine supplementation have been conducted. The de novo pyrimidine (B1678525) synthesis pathway, which is blocked by the inhibitor, can be bypassed by the pyrimidine salvage pathway, which utilizes exogenous uridine. aacrjournals.orgaacrjournals.org

In studies involving CRC, DLBCL, and AML cell lines, the addition of uridine successfully reversed the anti-proliferative effects of DHODH Inhibitor, 1. aacrjournals.orgresearchgate.netaacrjournals.org For example, in GBM#35 cells treated with the inhibitor, the addition of uridine restored cell viability, confirming that the observed cell death was a direct consequence of pyrimidine starvation. mdpi.com Similarly, in HTLV-1-infected T-cell lines, the anti-proliferative effect of the inhibitor was reversed by uridine supplementation. researchgate.net These rescue experiments provide strong evidence for the on-target specificity of DHODH Inhibitor, 1. nih.govle.ac.uknih.gov

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry analyses have been instrumental in elucidating the cellular mechanisms by which DHODH Inhibitor, 1 exerts its anti-cancer effects. Studies in HTLV-1-infected T-cell lines revealed that the inhibitor induces S-phase cell cycle arrest. researchgate.netresearchgate.net This is accompanied by the downregulation of cell cycle-related proteins such as c-Myc, CDK2, and cyclin A, and the upregulation of p53 and cyclin E. researchgate.net

Furthermore, treatment with DHODH Inhibitor, 1 leads to the induction of apoptosis. In HTLV-1-infected T-cell lines, the inhibitor caused a concentration-dependent increase in apoptosis rates. researchgate.net This was associated with the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. researchgate.net In GBM cells, the inhibitor induced a dose-dependent cleavage of caspase 3, a key executioner of apoptosis. mdpi.com Studies in AML and DLBCL cell lines also confirmed that the inhibitor induces caspase-dependent apoptosis. le.ac.uk In B-ALL cell lines, apoptosis was measured by Annexin V/7AAD staining after treatment. nih.gov

Analysis of Metabolic Biomarkers (e.g., Dihydroorotate (B8406146) accumulation)

Inhibition of DHODH leads to the accumulation of its substrate, dihydroorotate (DHO). mdpi.com Measuring the levels of DHO serves as a robust biomarker for target engagement of DHODH inhibitors. nih.gov Preclinical studies with DHODH Inhibitor, 1 have demonstrated a significant increase in both tumoral and plasma levels of dihydroorotate following treatment. aacrjournals.orgmedchemexpress.commolnova.cn This dose-dependent increase in plasma dihydroorotate levels confirms that the inhibitor is effectively engaging its target in vivo. aacrjournals.orgresearchgate.net This biomarker is crucial for monitoring the on-target effects of the inhibitor in both preclinical and clinical settings. nih.gov

In vivo Efficacy Assessments in Preclinical Models

DHODH Inhibitor, 1 has demonstrated strong anti-tumor efficacy as a monotherapy in various preclinical in vivo models. In AML, the inhibitor has shown potent activity in both subcutaneous and disseminated xenograft models, as well as in patient-derived xenograft (PDX) models. medkoo.comaacrjournals.orgmedchemexpress.commolnova.cn Consistent with its in vitro mechanism of action, the inhibitor was found to induce differentiation of AML cells in these models, as evidenced by the upregulation of differentiation markers. aacrjournals.orgmedchemexpress.commolnova.cn

Similar robust efficacy has been observed in solid tumor models. In CRC PDX models, treatment with DHODH Inhibitor, 1 resulted in tumor growth inhibition in over 60% of the models. aacrjournals.org In DLBCL, the inhibitor showed strong anti-tumor activity in subcutaneous PDX and cell line-derived xenograft models representing various subtypes. aacrjournals.orgresearchgate.net Furthermore, the inhibitor has shown efficacy in intracranial human glioblastoma xenograft models in mice. larvol.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| DHODH Inhibitor, 1 |

| BAY 2402234 |

| Orludodstat |

| Uridine |

| Brequinar (B1684385) |

| Teriflunomide (B560168) |

| Leflunomide (B1674699) |

| Vidofludimus (B1684499) |

| CB-839 |

| MZ-1 |

| JQ1 |

| AZD5153 |

| Mivebresib |

| Birabresib |

| Copanlisib |

| FC-A |

| WR-1065 |

| Tirabrutinib |

| CAL-101 |

| Methotrexate (B535133) |

| Doxorubicin |

| Temozolomide |

| DSM265 |

Xenograft Models of Malignancies

DHODH Inhibitor, 1 has shown significant anti-tumor activity as a monotherapy in several subcutaneous and disseminated xenograft models of acute myeloid leukemia (AML). aacrjournals.orgmedkoo.comresearchgate.netsun-shinechem.com In these models, the inhibitor has been shown to potently inhibit the proliferation of AML cell lines. aacrjournals.orgmedkoo.comresearchgate.netsun-shinechem.com The anti-proliferative effects were demonstrated to be on-target, as they could be reversed by supplementation with uridine, which bypasses the DHODH-dependent de novo pyrimidine synthesis pathway. aacrjournals.orgaacrjournals.org

In addition to hematological malignancies, the efficacy of DHODH Inhibitor, 1 has been assessed in solid tumor xenografts. In models of colorectal carcinoma (CRC), the compound exhibited strong anti-tumor efficacy, although not all CRC cell lines were sensitive to the inhibitor. aacrjournals.org Similarly, in xenograft models of diffuse large B-cell lymphoma (DLBCL), representing various subtypes including germinal center B-cell-like (GCB) and activated B-cell-like (ABC), the inhibitor demonstrated potent anti-proliferative effects and strong in vivo anti-tumor efficacy. aacrjournals.orgresearchgate.net

The compound has also been evaluated in brain tumor models. In mouse models of diffuse midline gliomas, treatment with DHODH Inhibitor, 1 led to tumor shrinkage. cancer.gov Furthermore, it was shown to be effective against IDH-mutant gliomas. cancer.gov

Table 1: Efficacy of DHODH Inhibitor, 1 in Xenograft Models of Malignancies

| Malignancy | Xenograft Model (Cell Line) | Key Efficacy Findings | Citations |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | Subcutaneous and disseminated models | Strong in vivo anti-tumor efficacy as monotherapy. aacrjournals.orgmedkoo.comresearchgate.netsun-shinechem.com | aacrjournals.orgmedkoo.comresearchgate.netsun-shinechem.com |

| Acute Myeloid Leukemia (AML) | MV4-11 | Reduction in tumor volume. caymanchem.com | caymanchem.com |

| Acute Myeloid Leukemia (AML) | HL-60 (systemic) | Nearly doubled median survival (from 13 to 25 days). researchgate.net | researchgate.net |

| Colorectal Carcinoma (CRC) | Subcutaneous models | Strong anti-tumor efficacy in some models. aacrjournals.org | aacrjournals.org |

| Diffuse Large B-cell Lymphoma (DLBCL) | Subcutaneous models (GCB and ABC subtypes) | Strong in vivo anti-tumor efficacy as monotherapy. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |

| Diffuse Midline Glioma | Mouse models | Resulted in tumor shrinkage. cancer.gov | cancer.gov |

| IDH-mutant Glioma | Orthotopic HOG-R132H xenografts | Extended survival of mice. nih.gov | nih.gov |

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are considered to be more representative of the heterogeneity of human cancers. rcsi.com DHODH Inhibitor, 1 has demonstrated significant efficacy in PDX models of various cancers.

In the context of AML, the inhibitor has shown strong anti-tumor efficacy as a monotherapy and has been observed to increase survival in PDX models. aacrjournals.orgcaymanchem.com For solid tumors, a large in vivo screen of colorectal cancer PDX models revealed that treatment with DHODH Inhibitor, 1 resulted in tumor growth inhibition in over 60% of the models. aacrjournals.org Furthermore, strong anti-tumor efficacy was observed in PDX models of diffuse large B-cell lymphoma. aacrjournals.orgresearchgate.net In the setting of IDH-mutant gliomas, the compound was shown to preferentially kill organoids derived from these tumors compared to those from gliomas without the mutation. cancer.gov

Table 2: Efficacy of DHODH Inhibitor, 1 in Patient-Derived Xenograft (PDX) Models

| Malignancy | PDX Model Type | Key Efficacy Findings | Citations |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | AML PDX models | Strong in vivo anti-tumor efficacy and increased survival. aacrjournals.orgresearchgate.netcaymanchem.com | aacrjournals.orgresearchgate.netcaymanchem.com |

| Colorectal Carcinoma (CRC) | Large CRC PDX screen | Tumor growth inhibition in over 60% of models. aacrjournals.org | aacrjournals.org |

| Diffuse Large B-cell Lymphoma (DLBCL) | DLBCL PDX models | Strong anti-tumor efficacy as monotherapy. aacrjournals.orgresearchgate.net | aacrjournals.orgresearchgate.net |

| IDH-mutant Glioma | IDH-mutant glioma-derived organoids | Preferential killing of IDH-mutant organoids. cancer.gov | cancer.gov |

Murine Models of Disease

In addition to xenograft and PDX models, the preclinical efficacy of DHODH Inhibitor, 1 has been investigated in genetically engineered murine models that spontaneously develop tumors, providing insights into its activity in an immune-competent setting.

In a murine model of diffuse midline glioma (DMG), while the inhibitor was well-tolerated, it did not lead to a statistically significant increase in median survival when used as a monotherapy. nih.gov However, in a genetically engineered mouse model of IDH1-mutant astrocytoma, the brain-penetrant DHODH inhibitor displayed monotherapy efficacy. nih.gov Treatment with the inhibitor was shown to be well-tolerated in mouse models of diffuse midline glioma over a two-week period. mdpi.com

Table 3: Efficacy of DHODH Inhibitor, 1 in Murine Models of Disease | Disease Model | Key Efficacy Findings | Citations | | :--- | :--- | :--- | | Diffuse Midline Glioma (DMG) | Pontine orthotopic injection of isogenic DMG cells (24B-7) in C57/B6 mice | Did not exhibit a statistically significant increase in median survival as a monotherapy. nih.gov | nih.gov | | IDH-mutant Glioma | Genetically engineered mouse model of IDH1-mutant astrocytoma | Displayed monotherapy efficacy. nih.gov | nih.gov | | IDH-mutant Glioma | MGG152 orthotopic xenograft model | Prolonged survival relative to vehicle-treated mice. researchgate.net | researchgate.net |

Assessment of Tumor Growth Inhibition and Disease Progression

The assessment of tumor growth inhibition and disease progression in preclinical studies of DHODH Inhibitor, 1 has been conducted through various methodologies. In subcutaneous xenograft models, tumor volume is a primary endpoint, typically measured using manual calipers or more advanced imaging techniques like ultrasound. nih.govnih.gov For instance, in an MV4-11 AML mouse xenograft model, treatment with DHODH Inhibitor, 1 resulted in a reduction in tumor volume. caymanchem.com In disseminated leukemia models, survival is a key outcome measure, as demonstrated in an HL-60 xenograft model where the inhibitor nearly doubled median survival. researchgate.net

In studies involving brain tumors, such as IDH-mutant gliomas, survival is also a critical endpoint. Treatment with DHODH Inhibitor, 1 was shown to prolong the survival of mice bearing orthotopic IDH1-mutant glioma xenografts. nih.govresearchgate.net However, in some models, like diffuse midline gliomas, while the drug shrank tumors, the tumors eventually regrew, and the mice succumbed to the disease, indicating that while survival was prolonged, it was not a curative therapy in that specific context. cancer.gov

Target engagement of the inhibitor is often confirmed by measuring the levels of dihydroorotate, the substrate of DHODH, in plasma and tumor tissue, with an increase indicating successful inhibition of the enzyme. aacrjournals.orgaacrjournals.org

Cellular and Molecular Investigations of Dhod Inhibitor, 1

Impact on Cellular Differentiation Processes

DHODH Inhibitor, 1 has been shown to induce cellular differentiation in various cancer cell types, particularly those of hematopoietic origin. researchgate.netashpublications.org This effect is a significant area of study, as it represents a potential therapeutic strategy to halt the uncontrolled proliferation of malignant cells by promoting their maturation into non-dividing, specialized cells.

In studies involving acute myeloid leukemia (AML) cell lines, such as HL-60 and THP-1, treatment with DHODH inhibitors, including those structurally and functionally similar to DHODH Inhibitor, 1, led to a significant upregulation of differentiation markers like CD11b. ashpublications.orgashpublications.org This indicates a shift from an immature, blast-like state to a more mature myeloid phenotype. ashpublications.org The process of myeloid differentiation induction has been observed across various DHODH inhibitors, suggesting it is a class effect. techscience.comacs.org For instance, the DHODH inhibitor NPD723 was found to strongly induce myeloid differentiation in HL-60 cells. techscience.comnih.gov Similarly, another inhibitor, FF1215T, induced morphological changes and phagocytic activities in several AML cell lines, which are characteristic of differentiation towards monocytes and macrophages. ashpublications.org

The mechanism behind this induced differentiation is linked to the depletion of the pyrimidine (B1678525) pool, which is essential for DNA and RNA synthesis in rapidly dividing cells. ashpublications.org By inhibiting DHODH, the de novo synthesis of pyrimidines is blocked, leading to cell cycle arrest and the initiation of differentiation programs. ashpublications.orgashpublications.org This effect is often specific to the inhibition of the de novo pathway, as the growth inhibitory and differentiation-inducing effects can be reversed by supplementing the cells with exogenous uridine (B1682114), which bypasses the need for DHODH activity through the pyrimidine salvage pathway. ashpublications.org

Table 1: Effect of DHODH Inhibition on Cellular Differentiation Markers

| Cell Line | Inhibitor | Differentiation Marker | Outcome | Reference |

|---|---|---|---|---|

| HL-60 | PTC299 | CD11b | Upregulation | ashpublications.org |

| THP-1 | PTC299 | CD11b | Upregulation | ashpublications.org |

| HL-60 | FF1215T | CD11b, CD86 | Upregulation | ashpublications.org |

| THP-1 | FF1215T | CD11b, CD86 | Upregulation | ashpublications.org |

| HL-60 | NPD723 | Myeloid differentiation | Induction | techscience.comnih.gov |

Transcriptomic and Proteomic Profiling in Response to DHODH Inhibitor, 1

To understand the global cellular response to DHODH inhibition, researchers have employed transcriptomic and proteomic profiling techniques. These analyses have revealed widespread changes in gene and protein expression, providing insights into the molecular mechanisms underlying the observed cellular effects.

RNA sequencing (RNA-Seq) of cancer cells treated with DHODH inhibitors has identified significant alterations in the expression of genes involved in key cellular processes. ashpublications.orgjci.org For example, in myelodysplastic syndrome (MDS) cell lines treated with the DHODH inhibitor PTC299, RNA-seq data revealed a marked downregulation of MYC target gene sets. ashpublications.org Similarly, in neuroblastoma models treated with brequinar (B1684385), a potent DHODH inhibitor, transcriptomic analysis also showed a significant downregulation of MYC target genes. jci.org

Proteomic profiling has complemented these findings by identifying changes at the protein level. In one study, proteomic analysis of cells treated with the DHODH inhibitor NPD723 clustered it with other known DHODH inhibitors, confirming its mechanism of action. nih.govnih.gov This approach helps in the identification and characterization of novel inhibitors by comparing their induced protein expression signatures to those of well-characterized compounds. nih.gov

Metabolome analysis has further corroborated the on-target effect of DHODH inhibitors. Treatment with the inhibitor H-006, the active metabolite of NPD723, led to a significant accumulation of dihydroorotic acid, the substrate of DHODH, providing direct evidence of enzyme inhibition. nih.govtechscience.com

Table 2: Summary of Omics Data on DHODH Inhibition

| Analysis Type | Cell/Model System | Key Findings | Reference |

|---|---|---|---|

| RNA-Seq | MDS cell lines | Downregulation of MYC target gene sets | ashpublications.org |

| RNA-Seq | Neuroblastoma xenografts | Downregulation of MYC target genes | jci.org |

| Proteomic Profiling | Various cancer cells | Clustering with known DHODH inhibitors | nih.govnih.gov |

| Metabolome Analysis | Cancer cells | Accumulation of dihydroorotic acid | nih.govtechscience.com |

Modulation of Specific Gene Expression (e.g., c-Myc, ISGs)

The transcriptomic and proteomic studies have highlighted the modulation of specific, critical genes in response to DHODH inhibition. Among the most consistently affected are the proto-oncogene c-Myc and interferon-stimulated genes (ISGs).

c-Myc: The downregulation of c-Myc, a key regulator of cell proliferation and metabolism, is a frequent consequence of DHODH inhibition. ashpublications.orgjci.orgnih.gov Studies have shown that treatment with DHODH inhibitors like brequinar and A771726 leads to a decrease in c-Myc protein levels in melanoma, myeloma, and lymphoma cells. nih.govjcancer.org This reduction in c-Myc is thought to contribute to the anti-proliferative and differentiation-inducing effects of these inhibitors. techscience.comhaematologica.org The mechanism of c-Myc downregulation can occur at the transcriptional level and may also involve post-translational modifications that lead to protein degradation. haematologica.org

Interferon-Stimulated Genes (ISGs): A notable finding is the upregulation of ISGs following treatment with DHODH inhibitors. biorxiv.orgnih.govnih.gov This suggests an activation of the innate immune signaling pathways. biorxiv.org For instance, treatment of melanoma cells with brequinar resulted in the activation of the type I interferon (IFN-I) signaling pathway and a significant upregulation of ISGs such as IFIT1, ISG15, STAT2, and IRF7. biorxiv.org Interestingly, this induction of ISGs can occur independently of IFNα/β production and the IFNα receptor, pointing towards a direct link between pyrimidine depletion and the activation of interferon regulatory factors like IRF1. nih.govmdpi.comsemanticscholar.org

Table 3: Modulation of Key Genes by DHODH Inhibitors

| Gene/Gene Set | Effect of Inhibition | Cell Type/Model | Potential Consequence | Reference |

|---|---|---|---|---|

| c-Myc | Downregulation | MDS, Neuroblastoma, Melanoma, Myeloma, Lymphoma | Decreased proliferation, induced differentiation | ashpublications.orgjci.orgnih.gov |

| ISGs (e.g., IFIT1, ISG15) | Upregulation | Melanoma, various virus-infected cells | Activation of innate immune response | biorxiv.orgnih.govnih.gov |

Effects on Cellular Energetics and Mitochondrial Function

DHODH is uniquely located in the inner mitochondrial membrane, where it is linked to the electron transport chain. wikipedia.orgnih.govnih.gov This positions it at a critical intersection of pyrimidine biosynthesis and cellular respiration, and its inhibition has profound effects on cellular energetics and mitochondrial function.

A common consequence of disrupting the mitochondrial electron transport chain is the increased production of reactive oxygen species (ROS). wikipedia.orgresearchgate.net Inhibition of DHODH has been shown to induce ROS production in various cancer cell types. researchgate.netresearchgate.nete-century.us This increase in ROS can contribute to the cytotoxic effects of DHODH inhibitors, leading to cellular damage and apoptosis. pdbj.orgrcsb.org The ROS generated upon DHODH inhibition can also have signaling roles, for instance, by influencing the expression of other proteins like HIF-1α. nih.govresearchgate.nete-century.us

Table 4: Impact of DHODH Inhibition on Mitochondrial Parameters

| Parameter | Effect of Inhibition | Cell Type/Model | Reference |

|---|---|---|---|

| Oxidative Phosphorylation | Partial reduction | Various cancer cells | portlandpress.comuib.no |

| Mitochondrial Membrane Potential | Decreased | Various cancer cells | wikipedia.orgresearchgate.netportlandpress.com |

| ATP Production | Depletion | Breast cancer cells | researchgate.net |

| ROS Production | Increased | Breast cancer, OTSCC | researchgate.netresearchgate.nete-century.us |

Oxidative Phosphorylation and Mitochondrial Membrane Potential

Crosstalk with Other Signaling Pathways (e.g., mTOR, p53)

The cellular response to DHODH inhibition is not isolated but involves intricate crosstalk with other major signaling pathways, notably the mTOR and p53 pathways.

mTOR Pathway: The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Some studies have suggested a link between DHODH inhibition and the mTOR pathway. For example, in cervical cancer cells, the combination of a DHODH inhibitor with cisplatin (B142131) was shown to enhance ferroptosis by reducing the phosphorylation of mTOR. researchgate.netnih.gov This suggests that DHODH inhibition may sensitize cells to other therapies by modulating the mTOR pathway. researchgate.net

p53 Pathway: The tumor suppressor p53 plays a critical role in responding to cellular stress, including metabolic perturbations. Inhibition of DHODH and the resulting depletion of pyrimidines can trigger a p53-dependent response. researchgate.netamegroups.cnnih.gov Studies have demonstrated that DHODH inhibitors can lead to an increase in p53 protein levels and the activation of p53-dependent transcriptional programs. uib.noresearchgate.netnih.govoup.com This activation of p53 can contribute to cell cycle arrest and apoptosis. oup.com For instance, in MCF7 breast cancer cells, DHODH inhibitors increased the expression of GDF15, a p53 target gene. uib.nonih.gov Furthermore, it has been shown that DHODH inhibitors can act synergistically with compounds that block p53 degradation. oup.com In some contexts, DHODH has been found to regulate the p53/ALOX15 signaling pathway to inhibit ferroptosis in neuronal cells. nih.gov

Table 5: Crosstalk of DHODH Inhibition with Major Signaling Pathways

| Pathway | Interaction with DHODH Inhibition | Cellular Outcome | Reference |

|---|---|---|---|

| mTOR | Inhibition of mTOR phosphorylation | Enhanced ferroptosis | researchgate.netnih.gov |

| p53 | Activation of p53 and its target genes | Cell cycle arrest, apoptosis, increased GDF15 expression | researchgate.netuib.nonih.govoup.com |

Analysis of Ferroptosis Induction and Related Mechanisms

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation. helmholtz-munich.de The inhibition of DHODH has emerged as a significant area of investigation for its potential to induce or sensitize cancer cells to ferroptosis. helmholtz-munich.denih.gov The primary mechanism of action is centered on the role of DHODH in the mitochondrial respiratory chain and its interplay with key ferroptosis defense systems. helmholtz-munich.denih.gov

DHODH is a mitochondrial enzyme crucial for the de novo synthesis of pyrimidines. researchgate.nethelmholtz-munich.deeurekalert.org In this process, it oxidizes dihydroorotate (B8406146) to orotate (B1227488) and concurrently reduces ubiquinone (Coenzyme Q10 or CoQ) to ubiquinol (B23937) (CoQH2). researchgate.netnih.gov Ubiquinol is a potent radical-trapping antioxidant that protects mitochondrial membranes from lipid peroxidation, a key driver of ferroptosis. nih.gov

The Central Debate: On-Target vs. Off-Target Effects

A significant point of discussion in the scientific community is whether the pro-ferroptotic effects of DHODH inhibitors are a direct consequence of DHODH inhibition or an off-target effect.

One line of research suggests that the inhibition of DHODH itself is the primary mechanism. helmholtz-munich.denih.gov By blocking DHODH, inhibitors like Brequinar prevent the generation of ubiquinol, thereby depleting a crucial mitochondrial antioxidant and rendering the cell susceptible to lipid peroxidation and subsequent ferroptosis. nih.gov This effect is particularly pronounced in cancer cells with low expression of another key ferroptosis suppressor, Glutathione (B108866) Peroxidase 4 (GPX4). helmholtz-munich.denih.gov In these GPX4-low cells, DHODH inactivation leads to extensive mitochondrial lipid peroxidation and ferroptosis. helmholtz-munich.denih.gov In GPX4-high cells, DHODH inhibition can synergize with other ferroptosis inducers. researchgate.nethelmholtz-munich.denih.gov

Conversely, other studies propose that the ferroptosis-sensitizing effect of DHODH inhibitors, especially at high concentrations, is mediated by an off-target inhibition of Ferroptosis Suppressor Protein-1 (FSP1). helmholtz-munich.deeurekalert.orgdfg-ferroptosis.net FSP1 is another key enzyme that reduces CoQ10 to ubiquinol, acting as a separate defense mechanism against ferroptosis. helmholtz-munich.de Research has shown that DHODH inhibitors like Brequinar can fit into the CoQ10-binding pocket of FSP1 and inhibit its function. helmholtz-munich.deeurekalert.org This perspective argues that the inhibition of FSP1, not DHODH, is the critical event in sensitizing cells to ferroptosis. helmholtz-munich.deeurekalert.orgdfg-ferroptosis.net

Detailed Research Findings

The investigation into DHODH inhibitors and ferroptosis has yielded several key molecular findings, as detailed in the interactive tables below.

Table 1: Cellular Effects of DHODH Inhibition on Ferroptosis Markers

| Finding | Cell Context | Key Takeaway | Reference(s) |

|---|---|---|---|

| Increased mitochondrial lipid peroxidation | GPX4-low cancer cells | DHODH inactivation leads to a significant increase in lipid ROS in the mitochondria. | helmholtz-munich.denih.gov |

| Synergistic induction of ferroptosis | GPX4-high cancer cells | DHODH inhibitors enhance ferroptosis induced by other agents like GPX4 inhibitors. | researchgate.nethelmholtz-munich.denih.gov |

| No significant change in GSH levels | Multiple cancer cell lines | The pro-ferroptotic effect of DHODH inhibition is independent of glutathione depletion. | medchemexpress.com |

Table 2: Mechanistic Insights into DHODH Inhibitor-Induced Ferroptosis

| Mechanism | Description | Implication | Reference(s) |

|---|---|---|---|

| Depletion of Ubiquinol (CoQH2) | DHODH inhibition blocks the reduction of CoQ to CoQH2 in the mitochondrial inner membrane. | Reduces the cell's ability to neutralize lipid peroxides in the mitochondria. | researchgate.netnih.gov |

| Off-target inhibition of FSP1 | High concentrations of DHODH inhibitors can directly inhibit FSP1 activity. | This provides an alternative or additional mechanism for ferroptosis sensitization. | helmholtz-munich.deeurekalert.orgdfg-ferroptosis.net |

| Independence from cytosolic GPX4 and FSP1 | The DHODH-mediated defense operates in parallel to the canonical ferroptosis defense pathways. | Highlights a distinct mitochondrial vulnerability. | helmholtz-munich.denih.gov |

Table of Compound Names

| Compound Name | Abbreviation/Synonym | Description |

|---|---|---|

| Brequinar | BQR | A potent and selective inhibitor of DHODH, extensively studied for its role in ferroptosis. |

| DSM265 | DHODH inhibitor 1 | A triazolopyrimidine-based DHODH inhibitor developed as an antimalarial agent. |

| Liproxstatin-1 | Lip-1 | A radical-trapping antioxidant that specifically inhibits ferroptosis. |

| Erastin | A small molecule that induces ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-. | |

| RSL3 | An inhibitor of GPX4 that induces ferroptosis. | |

| Ferrostatin-1 | Fer-1 | A potent inhibitor of ferroptosis. |

| Sulfasalazine | An FDA-approved drug with ferroptosis-inducing activity. |

Combination Strategies with Dhod Inhibitor, 1

Synergistic Effects with Established Therapeutic Agents

The combination of DHODH inhibitors with other drugs has shown promising synergistic effects in preclinical studies across various disease models. This approach aims to overcome resistance and improve treatment outcomes.

In the realm of oncology, the DHODH inhibitor Brequinar (B1684385) (BQ) has been shown to significantly prolong mouse survival in a B16F10 melanoma model when used in combination with dual immune checkpoint blockade (anti-CTLA-4 and anti-PD-1) compared to either treatment alone. jst.go.jpmedchemexpress.com Another study demonstrated that Brequinar acts synergistically with the chemotherapeutic agent cisplatin (B142131) in cervical cancer cells, with combination index (CI) values of less than 1, indicating a potent synergistic interaction.

Similarly, the DHODH inhibitor MEDS433 exhibited a near-additive to synergistic increase in the apoptotic rate of acute myeloid leukemia (AML) cell lines when combined with conventional chemotherapeutic agents such as Ara-c , idarubicin , or decitabine . nih.gov A particularly strong synergistic effect was observed when MEDS433 was combined with dipyridamole , leading to a dramatic increase in apoptosis in both AML cell lines and primary patient cells. nih.govgoogle.com

The combination of isobavachalcone , a DHODH inhibitor, with adriamycin has also demonstrated synergistic antileukemic effects in both in vitro and in vivo models of AML. nih.gov Furthermore, a novel thiazolidinone analog of 6-aminoflavone, identified as compound 18d , was found to have its cytotoxic potential enhanced when converted to this analog, suggesting a synergistic effect. Its activity was comparable to that of cisplatin. jst.go.jp

In the context of antiviral therapy, a dual inhibitor of RORγt and DHODH, when combined with molnupiravir , resulted in a 58-fold reduction in viral load in a SARS-CoV-2 mouse model, indicating a powerful synergistic interaction. medchemexpress.eu

Synergistic Combinations with DHODH Inhibitors

Click to view data

| DHODH Inhibitor | Combination Agent(s) | Disease Model | Observed Synergistic Effect | Reference |

|---|---|---|---|---|

| Brequinar (BQ) | Anti-CTLA-4 + Anti-PD-1 | Melanoma (B16F10) | Significantly prolonged mouse survival | jst.go.jpmedchemexpress.com |

| Brequinar (BQ) | Cisplatin | Cervical Cancer | Enhanced cancer cell killing (CI < 1) | |

| MEDS433 | Ara-c, Idarubicin, Decitabine | Acute Myeloid Leukemia (AML) | Increased apoptotic rate | nih.gov |

| MEDS433 | Dipyridamole | Acute Myeloid Leukemia (AML) | Strongly synergistic increase in apoptosis | nih.govgoogle.com |

| Isobavachalcone | Adriamycin | Acute Myeloid Leukemia (AML) | Synergistic antileukemic effects | nih.gov |

| Compound 18d (thiazolidinone analog) | - (as a modified analog) | Cancer cell lines | Enhanced cytotoxic potential | jst.go.jp |

| RORγ/DHODH dual inhibitor | Molnupiravir | SARS-CoV-2 | 58-fold reduction in viral load | medchemexpress.eu |

Rationales for Combination Therapy Based on Metabolic Dependencies

The primary rationale for using DHODH inhibitors in combination therapies stems from the metabolic vulnerabilities of rapidly proliferating cells, such as cancer cells and activated lymphocytes, which heavily rely on the de novo pyrimidine (B1678525) biosynthesis pathway for DNA and RNA synthesis. medchemexpress.comacs.org

By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and, in some cases, apoptosis. acs.org This metabolic stress can sensitize cells to the effects of other therapeutic agents. For instance, combining a DHODH inhibitor with a DNA polymerase inhibitor is a rational approach, as the former limits the building blocks for DNA synthesis while the latter directly targets the replication machinery. researchgate.net

In the context of immunotherapy, the rationale for combining DHODH inhibitors with immune checkpoint blockers is based on the observation that pyrimidine depletion can modulate the tumor microenvironment and enhance anti-tumor immunity. jst.go.jpmedchemexpress.comnih.gov Specifically, DHODH inhibition can increase the expression of molecules involved in antigen presentation on cancer cells, making them more visible to the immune system. jst.go.jpnih.govunifi.it

The combination of DHODH inhibitors with agents like dipyridamole, which blocks the pyrimidine salvage pathway, is another strategy rooted in metabolic dependencies. nih.govgoogle.complos.org While the de novo pathway is blocked by the DHODH inhibitor, concurrently blocking the salvage pathway ensures a more complete pyrimidine starvation, leading to synthetic lethality in cancer cells. nih.govgoogle.com

Mechanistic Insights into Enhanced Efficacy in Combined Regimens

Research has begun to unravel the molecular mechanisms that underpin the enhanced efficacy of DHODH inhibitor combination therapies.

A key mechanism is the upregulation of the antigen presentation pathway. jst.go.jpnih.govunifi.it Studies with Brequinar have shown that the depletion of pyrimidine nucleotides leads to an increased expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells. jst.go.jpnih.govunifi.it This effect is mediated by the positive transcription elongation factor B (P-TEFb) and is independent of the canonical transcriptional regulators of the antigen presentation pathway. jst.go.jpnih.gov Enhanced antigen presentation makes tumor cells better targets for cytotoxic T-lymphocytes, thereby synergizing with immune checkpoint inhibitors that unleash the anti-tumor immune response. jst.go.jpnih.govunifi.it

Another identified mechanism is the induction of ferroptosis, a form of iron-dependent programmed cell death. The combination of DHODH inhibition and cisplatin in cervical cancer cells was found to synergistically induce ferroptosis. This suggests that targeting multiple cell death pathways can be a highly effective anti-cancer strategy.

Furthermore, the synergistic effect of combining DHODH inhibitors with inhibitors of the pyrimidine salvage pathway, such as dipyridamole, is based on the complete shutdown of pyrimidine availability to cancer cells. nih.govgoogle.com By blocking both the de novo and salvage pathways, the combination therapy induces a state of profound pyrimidine starvation that is lethal to malignant cells. nih.govgoogle.com

Mechanisms of Enhanced Efficacy in Combination Therapies

Click to view data

| DHODH Inhibitor | Combination Agent(s) | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| Brequinar (BQ) | Immune Checkpoint Blockade | Upregulation of antigen presentation pathway genes (MHC-I) via P-TEFb | Enhanced T-cell recognition and killing of cancer cells | jst.go.jpnih.govunifi.it |

| Brequinar (BQ) | Cisplatin | Induction of ferroptosis | Synergistic cancer cell death | |

| MEDS433 | Dipyridamole | Dual blockade of de novo and salvage pyrimidine synthesis pathways | Profound pyrimidine starvation and synthetic lethality | nih.govgoogle.com |

Exploration of Therapeutic Applications for Dhod Inhibitor, 1 in Disease Models

DHODH Inhibitor, 1 in Oncology Research

The reliance of cancer cells on de novo pyrimidine (B1678525) synthesis makes DHODH an attractive target for anticancer therapies. Research into DHODH inhibitors has demonstrated their potential to induce cell cycle arrest, differentiation, and apoptosis in various cancer models.

Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The high proliferative rate of AML cells makes them particularly susceptible to the depletion of pyrimidine pools.

Preclinical studies have shown that DHODH inhibition can induce differentiation in AML cells, a therapeutic strategy that encourages cancerous cells to mature into non-proliferating, functional cells. nus.edu.sg For instance, the potent DHODH inhibitor ASLAN003 has been demonstrated to induce differentiation of AML cell lines and primary AML blasts. nasdaq.compharmiweb.com In preclinical models, ASLAN003 reduced the leukemic burden and extended survival in AML xenograft models. researchgate.net The mechanism of action involves the inhibition of protein synthesis and the activation of AP-1 transcription factors, which are crucial for reversing the differentiation blockade in AML cells. nasdaq.com

Another DHODH inhibitor, BAY 2402234, has also shown monotherapy efficacy and the ability to induce differentiation across multiple AML subtypes in preclinical studies. researchgate.net These findings have provided a strong rationale for the clinical evaluation of DHODH inhibitors in AML patients. biospace.com

Table 1: Effects of DHODH Inhibitors in Acute Myeloid Leukemia (AML) Models

| DHODH Inhibitor | Model System | Key Findings | Reference |

|---|---|---|---|

| ASLAN003 | AML cell lines, primary AML blasts, AML xenograft models | Induces differentiation, reduces leukemic burden, extends survival, activates AP-1 transcription factors. | nus.edu.sgnasdaq.compharmiweb.comresearchgate.net |

| BAY 2402234 | AML subtypes | Monotherapy efficacy, induction of differentiation. | researchgate.net |

T-Cell Acute Lymphoblastic Leukemia (T-ALL)

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive form of leukemia with a high rate of relapse. nih.gov Similar to AML, T-ALL cells exhibit a high degree of metabolic activity and are dependent on de novo pyrimidine synthesis.

Research has identified DHODH as a significant metabolic dependency in T-ALL. researchgate.net Inhibition of DHODH with small molecules has been shown to be effective in preclinical models. For example, the DHODH inhibitor BAY2402232 has been shown to effectively kill T-ALL cells in vitro and reduce the leukemia burden in patient-derived xenograft (PDX) models. researcher.lifenih.gov The sensitivity of T-ALL cells to DHODH inhibition appears to be linked to active signaling pathways that create a dependency on uridine (B1682114). nih.gov

Studies with the DHODH inhibitor Brequinar (B1684385) have also demonstrated its ability to inhibit the pyrimidine synthesis pathway in preclinical T-ALL mouse models, providing a solid foundation for further exploration of this therapeutic strategy. researchgate.net

Table 2: Effects of DHODH Inhibitors in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Models

| DHODH Inhibitor | Model System | Key Findings | Reference |

|---|---|---|---|

| BAY2402232 | T-ALL cell lines, patient-derived xenografts (PDX) | Effectively kills T-ALL cells, reduces leukemia burden. | researcher.lifenih.gov |

Colorectal Carcinoma

Colorectal cancer (CRC) is a common malignancy where targeting metabolic pathways has shown therapeutic promise. The arthritis drug Leflunomide (B1674699), which is a DHODH inhibitor, has been investigated for its potential in treating CRC. elifesciences.org

In preclinical studies, Leflunomide was found to halt the spread of colorectal cancer cells. elifesciences.org Research in a mouse model demonstrated that the administration of Leflunomide led to a significant reduction in both tumor weight and volume of subcutaneously implanted human colon carcinoma cells. nih.gov This anti-tumor effect was associated with a reduction in tumor angiogenesis. nih.gov Further in vitro studies on colon cancer rectal spheres (CR-CSC) and sphere-derived adherence conditions (SDAC) showed that Leflunomide induced cell death. researchgate.net These findings suggest that targeting DHODH could be a viable strategy for colorectal cancer therapy, potentially by inhibiting both tumor growth and the formation of new blood vessels that supply the tumor. elifesciences.orgnih.gov

Table 3: Effects of Leflunomide in Colorectal Carcinoma Models

| Model System | Key Findings | Reference |

|---|---|---|

| Metastasizing colorectal cancer cells | Halted the spread of cancer cells. | elifesciences.org |

| Nude mouse model with subcutaneous human colon carcinoma cells | Significant reduction in tumor weight and volume, reduction in tumor angiogenesis. | nih.gov |

Melanoma

Melanoma is an aggressive form of skin cancer, and research has explored the utility of DHODH inhibitors in this context. The DHODH inhibitor Teriflunomide (B560168), the active metabolite of Leflunomide, has been implicated in the treatment of melanomas. pulmonarychronicles.com

Studies have shown that Leflunomide can reduce the viability of both wild-type and BRAFV600E mutant melanoma cell lines. nih.gov The mechanism involves a reduction in cell proliferation and an arrest of the cell cycle in the G1 phase. nih.gov At higher concentrations, Leflunomide was also found to induce apoptosis. nih.gov Furthermore, the combination of Leflunomide with a MEK inhibitor, Selumetinib, has shown synergistic effects in inhibiting melanoma cell growth and reducing tumor size in vivo. nih.gov Another p53 activator, Tenovin-1, which also functions as a DHODH inhibitor, has been shown to reduce the growth of tumors in SCID mice derived from ARN8 melanoma cells. medchemexpress.com

Table 4: Effects of DHODH Inhibitors in Melanoma Models

| DHODH Inhibitor | Model System | Key Findings | Reference |

|---|---|---|---|

| Leflunomide | Wild-type and BRAFV600E mutant melanoma cell lines, in vivo models | Reduces cell viability, induces G1 cell cycle arrest and apoptosis, synergizes with MEK inhibitors. | nih.gov |

| Teriflunomide | General melanoma treatment | Implicated in the treatment of melanomas. | pulmonarychronicles.com |

Cervical Cancer

The role of DHODH in cervical cancer has been investigated, with studies indicating that its inhibition can suppress tumor growth. The expression of DHODH has been found to be increased in cervical cancer tissues. mdpi.com

The DHODH inhibitor Brequinar has been shown to decrease the survival rate of both CaSki and HeLa cervical cancer cell lines in vitro. mdpi.com The half-maximal inhibitory concentration (IC50) values for Brequinar in HeLa cells were 5.649 µM at 24 hours, 0.338 µM at 48 hours, and 0.156 µM at 72 hours. For CaSki cells, the IC50 values were 0.747 µM at 48 hours and 0.228 µM at 72 hours. mdpi.com Brequinar also induced cell death in these cell lines. mdpi.com Furthermore, combining DHODH inhibition with cisplatin (B142131) has been shown to synergistically inhibit the growth of cervical cancer cells both in vitro and in vivo by inducing ferroptosis through the mTOR pathway. mdpi.comnih.gov

Table 5: Effects of Brequinar in Cervical Cancer Cell Lines

| Cell Line | IC50 Values | Key Findings | Reference |

|---|---|---|---|

| HeLa | 5.649 µM (24h), 0.338 µM (48h), 0.156 µM (72h) | Decreased survival rate, induced cell death, synergistic effect with cisplatin. | mdpi.comnih.gov |

DHODH Inhibitor, 1 in Immunological Disorder Research

The critical role of DHODH in the proliferation of activated lymphocytes makes it a compelling target for the treatment of autoimmune and inflammatory diseases. By selectively inhibiting the expansion of pathogenic immune cells, DHODH inhibitors can modulate the immune response without causing broad immunosuppression. patsnap.com

Vidofludimus (B1684499) calcium (IMU-838) is a DHODH inhibitor that has been extensively studied in the context of immunological disorders. researchgate.net It has been shown to reduce the proliferation of activated T and B lymphocytes. patsnap.com In clinical trials for multiple sclerosis (MS), a chronic autoimmune disorder of the central nervous system, Vidofludimus calcium demonstrated a reduction in the relapse rate and a favorable safety profile. patsnap.comimux.com Specifically, it has shown a reduction in the relative risk of disability worsening in patients with progressive multiple sclerosis. imux.com

Beyond MS, Vidofludimus calcium is also being investigated for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. patsnap.com In a phase 2 trial for moderate-to-severe ulcerative colitis, Vidofludimus calcium showed efficacy in this immune-related disease. nih.gov The drug's mechanism involves blocking the production of pro-inflammatory cytokines in highly active immune cells. nih.gov The potential applications of DHODH inhibitors like Vidofludimus calcium extend to other autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus. patsnap.com

Table 6: Therapeutic Applications of Vidofludimus Calcium in Immunological Disorders

| Disease Model | Key Findings | Reference |

|---|---|---|

| Multiple Sclerosis (MS) | Reduction in relapse rate, reduced risk of disability worsening. | patsnap.comimux.com |

| Inflammatory Bowel Disease (IBD) | Efficacy in moderate-to-severe ulcerative colitis. | patsnap.comnih.gov |

Rheumatoid Arthritis

DHODH inhibition is an established mechanism for treating rheumatoid arthritis (RA), an autoimmune disease characterized by chronic inflammation of the joints. researchgate.netnih.gov The therapeutic rationale lies in the ability of these inhibitors to suppress the proliferation of pathogenic T and B lymphocytes. patsnap.com DHODH Inhibitor, 1, in its active form vidofludimus, has been evaluated for its efficacy in RA patients.

In the COMPONENT Phase IIb clinical trial, patients with active RA on a stable background therapy of methotrexate (B535133) were treated with vidofludimus. nih.govfiercebiotech.com While the primary endpoint of a statistically significant improvement in the American College of Rheumatology 20 (ACR20) response rate at week 13 was not met, the vidofludimus group showed numerical superiority over the placebo group. nih.govfiercebiotech.com Notably, statistically significant improvements in ACR20 were observed at earlier time points, and the time to achieve an ACR20 response was significantly shorter for patients receiving vidofludimus compared to placebo. fiercebiotech.com Furthermore, higher response rates for ACR50 and ACR70, which indicate more substantial clinical improvement, were reported in the vidofludimus-treated group at the end of the 13-week treatment period. fiercebiotech.com

| Treatment Group | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate |

|---|---|---|---|

| Vidofludimus (35 mg) + Methotrexate | 50.0% | 25.8% | 12.5% |

| Placebo + Methotrexate | 44.8% | 17.2% | 6.0% |

Multiple Sclerosis

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system. DHODH Inhibitor, 1 (as vidofludimus calcium, IMU-838) is being clinically investigated as a novel therapeutic option for both relapsing and progressive forms of MS. nih.gov Its mechanism in MS is thought to be twofold: inhibiting the inflammatory processes by blocking activated immune cells and potentially offering neuroprotective effects through the activation of the nuclear receptor related 1 (Nurr1). multiplesclerosisnewstoday.com

The Phase 2 EMPhASIS trial in relapsing-remitting multiple sclerosis (RRMS) found that vidofludimus calcium at doses of 30 mg and 45 mg significantly suppressed the formation of new MRI brain lesions over 24 weeks compared to placebo. multiplesclerosisnewstoday.com In contrast, a 10 mg dose was not found to be effective. multiplesclerosisnewstoday.com

| Trial | MS Subtype | Key Finding | Source |

|---|---|---|---|